3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-14-5-2-8-26-20(14)25-19(24-12-15-6-3-9-30-15)17(21(26)28)11-18-22(29)27(23(32)33-18)13-16-7-4-10-31-16/h2,4-5,7-8,10-11,15,24H,3,6,9,12-13H2,1H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHMQVDJADBLFC-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin ring and a furan moiety. This unique arrangement contributes to its potential biological activity. The molecular formula is , with a molecular weight of 470.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4S2 |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | (5E)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | OIRRHIGCUFNCCD-GZTJUZNOSA-N |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that similar thiazolidine derivatives showed antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for the most active compound was reported at to , outperforming standard antibiotics like ampicillin and streptomycin by 10 to 50 times in efficacy against specific bacterial strains such as Enterobacter cloacae and Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial effects, the compound also displays antifungal activity. The MIC values for antifungal activity ranged from to , with Trichoderma viride being the most sensitive fungus tested .
The biological activity of this compound is attributed to its ability to inhibit key bacterial enzymes and disrupt cellular processes. Molecular docking studies suggest that it may interfere with bacterial cell wall synthesis and protein synthesis pathways, leading to cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the target molecule:
- Antibacterial Efficacy : A study highlighted the efficacy of thiazolidine derivatives against multiple bacterial strains, indicating a broad spectrum of antimicrobial activity. The most potent derivatives had an MIC significantly lower than that of traditional antibiotics .
- Antifungal Properties : Another investigation focused on the antifungal properties of similar compounds, confirming their effectiveness against various fungal pathogens .
- Structure–Activity Relationship (SAR) : Research into the SAR revealed that modifications on the thiazolidine ring significantly influenced biological activity, suggesting potential pathways for optimizing therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrido[1,2-a]pyrimidin-4-one Cores
- 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (): Key Difference: Replaces the 2-furylmethyl group on the thiazolidinone with an allyl group. Impact: Reduced aromaticity may decrease π-π stacking interactions, affecting binding to hydrophobic targets. Allyl groups can introduce reactivity (e.g., Michael addition) absent in the target compound .
- 2-[(2-Furylmethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (): Key Difference: Substitutes tetrahydrofurfurylamino with a 4-methoxybenzyl group. Impact: The methoxybenzyl group increases lipophilicity (logP ~2.8 vs.
Analogues with Alternative Cores
- 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (, Compound 10a): Core: Pyrazolo[3,4-d]pyrimidin-4-one. Key Difference: Lacks the pyrido[1,2-a]pyrimidin-4-one scaffold, instead incorporating a pyrazole ring. Activity: Demonstrates anti-inflammatory effects (IC₅₀ = 12 µM for COX-2 inhibition). The phenyl-thiazolidinone group may stabilize interactions with enzymatic pockets .
Physicochemical and Pharmacokinetic Properties
Notes: The target compound’s tetrahydrofurfuryl group improves solubility over aromatic analogs, favoring oral bioavailability. However, its lower logP may limit cell membrane penetration compared to RK-019 .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step protocols, including condensation of the pyrido[1,2-a]pyrimidin-4-one core with thiazolidinone derivatives. Key steps include:
- Use of dimethyl sulfoxide (DMSO) or acetonitrile as solvents to stabilize intermediates .
- Lewis acid/base catalysts (e.g., triethylamine) to facilitate imine formation and thiazolidinone ring closure .
- Purification via column chromatography or recrystallization to achieve >95% purity . Reaction temperatures (80–120°C) and reflux durations (12–24 hours) are critical for yield optimization .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation employs:
- NMR spectroscopy : and NMR to confirm Z-configuration of the thiazolidinone methylidene group and substituent positions .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and thione (C=S, ~1250 cm) stretching frequencies .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
Q. What initial biological activity screening methods are recommended?
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) to identify potential therapeutic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
Discrepancies often arise from substituent effects (e.g., benzyl vs. furylmethyl groups). Mitigation strategies include:
- Comparative SAR studies : Systematically vary substituents (e.g., tetrahydrofuran vs. morpholine moieties) and correlate with activity .
- Dose-response assays : Validate activity thresholds using standardized protocols to rule out false positives/negatives .
- Molecular docking : Predict binding affinities to targets like DNA topoisomerases or proteasomes to explain mechanistic differences .
Q. What computational methods are suitable for predicting target interactions?
- Molecular docking (AutoDock/Vina) : Simulate binding modes with proteins (e.g., PARP-1, EGFR) using the compound’s 3D structure (optimized via DFT calculations) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Q. How can reaction yields be improved for large-scale synthesis?
- Continuous flow reactors : Enhance mixing and heat transfer for thiazolidinone condensation steps, reducing side products .
- Catalyst screening : Test alternatives like ionic liquids or immobilized enzymes to optimize stereoselectivity .
- In-line analytics : Use HPLC-MS to monitor intermediates in real time and adjust conditions dynamically .
Q. What strategies address stability issues in biological assays?
- Accelerated degradation studies : Expose the compound to pH gradients (2–12), UV light, and elevated temperatures (40–60°C) to identify degradation pathways .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Metabolic stability assays : Use liver microsomes to predict CYP450-mediated degradation and guide structural modifications .
Q. How do structural analogs compare in terms of pharmacokinetic properties?
- LogP calculations : Compare partition coefficients to assess blood-brain barrier penetration (e.g., analogs with tetrahydrofuran groups show lower LogP than benzyl derivatives) .
- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fractions, critical for dose optimization .
- In silico ADMET prediction : Tools like SwissADME estimate absorption, toxicity, and half-life differences between analogs .
Methodological Notes
- Data contradiction analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Experimental design : Use factorial design (e.g., Box-Behnken) to optimize synthesis parameters (temperature, solvent ratio, catalyst load) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
